Home > Products > Screening Compounds P4919 > Quetiapine fumarate
Quetiapine fumarate -

Quetiapine fumarate

Catalog Number: EVT-8041402
CAS Number:
Molecular Formula: C46H54N6O8S2
Molecular Weight: 883.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER.
Source and Classification

Quetiapine fumarate is derived from quetiapine, which has the chemical formula (C21H25N3O2S)2C4H4O4(C_{21}H_{25}N_{3}O_{2}S)_{2}\cdot C_{4}H_{4}O_{4} and a molecular weight of approximately 883.09 g/mol as a fumarate salt. It is classified under the category of second-generation antipsychotics due to its unique receptor activity profile, which includes antagonism at serotonin (5-HT2A) and dopamine (D2) receptors .

Synthesis Analysis

The synthesis of quetiapine fumarate involves several steps:

  1. Preparation of Quetiapine Base: The initial step typically involves the reaction between 2-(2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol and phosphorous oxychloride in an organic solvent like toluene. The reaction is conducted under reflux conditions for several hours until completion is confirmed via high-performance liquid chromatography (HPLC) analysis .
  2. Formation of Fumarate Salt: The quetiapine free base is then treated with fumaric acid in an appropriate solvent to form quetiapine fumarate. This step involves maintaining specific temperature and pH conditions to ensure complete reaction and crystallization of the fumarate salt .
  3. Purification: The final product is purified through crystallization techniques, often yielding high purity levels suitable for pharmaceutical applications .
Molecular Structure Analysis

Quetiapine fumarate features a complex molecular structure characterized by:

  • Core Structure: The compound consists of a dibenzothiazepine core linked to a piperazine group, contributing to its pharmacological properties.
  • Functional Groups: It contains various functional groups including ether and amine linkages that play crucial roles in receptor binding.
  • Crystallography: X-ray crystallography studies reveal that quetiapine fumarate forms stable crystalline structures that influence its solubility and bioavailability .

Structural Formula

The structural formula can be represented as follows:

Quetiapine Fumarate (C21H25N3O2S)2C4H4O4\text{Quetiapine Fumarate }\left(C_{21}H_{25}N_{3}O_{2}S\right)_{2}\cdot C_{4}H_{4}O_{4}
Chemical Reactions Analysis

Quetiapine fumarate undergoes various chemical reactions during its synthesis and in biological systems:

  • Acid-Base Reactions: The formation of the fumarate salt involves acid-base neutralization between quetiapine base and fumaric acid.
  • Hydrolysis: In biological systems, quetiapine can undergo hydrolysis, leading to the formation of metabolites that may exhibit different pharmacological activities.
  • Decomposition Reactions: Under extreme conditions (e.g., high temperature or pH), quetiapine fumarate may decompose into various by-products, which can be analyzed using HPLC .
Mechanism of Action

Quetiapine exerts its therapeutic effects primarily through:

  • Dopamine Receptor Antagonism: It blocks dopamine D2 receptors in the mesolimbic pathway, reducing psychotic symptoms.
  • Serotonin Receptor Modulation: By antagonizing serotonin 5-HT2A receptors, it enhances mood stabilization and reduces anxiety.
  • Histamine Receptor Interaction: Its action on H1 receptors contributes to sedative effects, making it useful in treating insomnia associated with psychiatric disorders .

Pharmacokinetics

Quetiapine has a bioavailability of approximately 9% when taken orally, with peak plasma concentrations occurring within 1.5 hours post-administration. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes .

Physical and Chemical Properties Analysis

Quetiapine fumarate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white powder.
  • Solubility: Quetiapine fumarate is sparingly soluble in methanol but slightly soluble in water and ethanol .
  • Melting Point: The melting point ranges around 150–160 °C.
  • Stability: It shows stability under normal storage conditions but may degrade under extreme pH or temperature conditions .
Applications

Quetiapine fumarate is utilized in various clinical settings:

  • Psychiatric Disorders: It is primarily prescribed for schizophrenia, bipolar disorder (both manic and depressive episodes), and as an adjunct treatment for major depressive disorder.
  • Off-label Uses: Quetiapine has been used off-label for anxiety disorders, insomnia, and post-traumatic stress disorder due to its sedative properties.
  • Research Applications: Ongoing studies are investigating its efficacy in treating other neuropsychiatric conditions such as autism spectrum disorders .
Synthesis and Structural Optimization of Quetiapine Fumarate

Historical Development of Quetiapine Fumarate: From Discovery to Clinical Adoption

Quetiapine fumarate (QF), a dibenzothiazepine derivative, was developed in 1985 by pharmaceutical researchers seeking antipsychotics with improved receptor profiles and reduced extrapyramidal side effects compared to typical antipsychotics. The compound emerged from systematic structural modifications of clozapine-like molecules, focusing on balanced serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism. Initial synthesis by Warawa and colleagues (EP 240228, 1987) established the core 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine scaffold [8]. Clinical adoption followed its 1997 FDA approval for schizophrenia, driven by its "atypical" profile: lower D₂ affinity (Ki = 160 nM) than risperidone, yet higher 5-HT₂A/D₂ ratio (∼2.1), correlating with reduced motor side effects [3] [7]. Manufacturing challenges, particularly low yields (∼45%) in early routes due to unstable intermediates (e.g., 2-aminodiphenyl sulfide), spurred process innovations. Zeneca’s scalable synthesis (US7687622B2) later improved yields to >80% via phase-transfer catalysis, enabling commercial production [1]. By 2022, QF became the most prescribed antipsychotic in the US (>8M prescriptions), reflecting its clinical utility in bipolar disorder and major depressive disorder [3].

Synthetic Pathways for Quetiapine Fumarate: Key Intermediates and Reaction Mechanisms

The synthesis of QF relies on constructing the dibenzothiazepine core followed by N-alkylation. Two principal routes dominate industrial production:

Route 1: Chlorination-Mediated Cyclization (Warawa-Type Synthesis)This three-step sequence starts with o-nitrochlorobenzene and thiophenol. Under basic conditions (K₂CO₃/toluene), nucleophilic aromatic substitution yields 2-nitrodiphenyl sulfide (85–89% yield). Catalytic hydrogenation or iron reduction generates the unstable 2-aminodiphenyl sulfide, immediately cyclized using triphosgene or polyphosphoric acid to form 10-H-dibenzo[b,f][1,4]thiazepine-11-one (75–80% yield). Crucial chlorination with POCl₃ (phosphorus oxychloride) at 80–110°C furnishes 11-chlorodibenzo[b,f][1,4]thiazepine (Key Intermediate A). Finally, SNAr reaction with 2-(1-piperazinyl)ethoxyethanol in refluxing toluene with K₂CO₃ or KOH yields quetiapine free base, converted to the fumarate salt in ethanol [1] [5] [8].

Table 1: Key Intermediates in Quetiapine Fumarate Synthesis

IntermediateChemical NameRoleTypical Yield
A11-Chlorodibenzo[b,f][1,4]thiazepineElectrophile for SNAr75–85%
B2-(1-Piperazinyl)ethoxyethanolNucleophile for alkylation90–95%
CQuetiapine free basePrecursor for salt formation80–88%

Route 2: Direct Amidation-Cyclization (CN109553591B)To avoid hazardous POCl₃, a modified pathway employs oxalyl chloride for activating dibenzofuran-1-carboxylic acid. Amidation with 2-aminothiophenol forms an amide intermediate, which undergoes intramolecular Friedel-Crafts acylation catalyzed by AlCl₃ to yield the dibenzothiazepinone core directly. Subsequent chlorination and alkylation proceed as in Route 1. This method reduces chlorinated byproducts and improves atom economy (∼78% overall yield vs. 65% in traditional routes) [2].

Critical Reaction Optimizations:

  • Solvent Selection: Toluene is preferred for SNAr due to optimal reflux temperature (110°C) and minimal hydrolysis [1] [5].
  • Catalysis: Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) accelerate alkylation, reducing reaction time from 24h to 8h [1].
  • Purification: Crystallization of the fumarate salt from ethanol/water mixtures achieves >99.5% purity, critical for pharmaceutical compliance [8].

Structural Modifications and Analogues: Enhancing Selectivity for Serotonergic and Dopaminergic Targets

Structural optimization of QF focuses on enhancing 5-HT₂A/D₂ selectivity to improve efficacy and reduce side effects. Key modifications target:

  • The Dibenzothiazepine Core: Introduction of electron-withdrawing groups (e.g., Cl at C8) increases 5-HT₂A affinity (Ki reduced from 12 nM to 6 nM) but may elevate hERG channel risk. Conversely, N-methylation of the thiazepine nitrogen diminishes D₂ binding [7].
  • The Piperazine Side Chain:
  • Length Variation: Shortening the ethoxyethanol linker to ethoxy reduces 5-HT₂A affinity by 10-fold due to steric constraints in the receptor pocket.
  • Terminal Group Modifications: Replacing the hydroxyl with carboxamide improves solubility but lowers brain penetration. Cyclization into morpholine enhances metabolic stability (t½ from 6h to 9h) [5] [7].
  • Hybrid Analogues: Incorporating structural elements from other antipsychotics yielded mixed results. For example, olanzapine-quetiapine hybrids show potent 5-HT₂A binding (Ki = 0.8 nM) but excessive H₁ affinity, causing sedation [7].

Table 2: Pharmacological Profile of Quetiapine Analogues

AnalogueModification5-HT₂A Ki (nM)D₂ Ki (nM)5-HT₂A/D₂ Ratio
Quetiapine1216013.3
8-Cl-QuetiapineCl at C8614023.3
N-Methyl-ThiazepineMethylated core N1542028.0
Morpholino-QuetiapineCyclized side chain1820011.1

Computational studies reveal that QF’s balanced polypharmacology stems from moderate binding to D₂ (ΔG = −8.2 kcal/mol) and 5-HT₂A (ΔG = −9.1 kcal/mol), stabilized by hydrophobic interactions and hydrogen bonding. Docking simulations show that extension of the side chain enhances 5-HT₂A contacts with Ser239 and Phe243 residues, explaining the improved selectivity of analogues with longer linkers [7]. Despite advances, QF remains clinically superior due to its unique transient D₂ occupancy, permitting antipsychotic efficacy with minimal motor effects – a feature not fully replicated in analogues.

Properties

Product Name

Quetiapine fumarate

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid

Molecular Formula

C46H54N6O8S2

Molecular Weight

883.1 g/mol

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)

InChI Key

ZTHJULTYCAQOIJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.